
4-Bromobenzenesulfinate
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Overview
Description
Sodium 4-bromobenzenesulfinate (C₆H₄BrSO₂Na) is an organosulfur compound widely used in palladium-catalyzed cross-coupling reactions. It serves as a versatile aryl source in desulfitative couplings, enabling the synthesis of complex organic molecules while retaining halogen substituents for subsequent functionalization . Its molecular structure features a bromine atom at the para position of the benzene ring, contributing to its electron-withdrawing nature, which influences its reactivity in substitution and coupling reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₄BrNaO₂S
- Molecular Weight : 239.06 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Solubility : Soluble in water
Organic Synthesis
4-Bromobenzenesulfinate is extensively used as a reagent in organic synthesis. It serves as a building block for various organosulfur compounds, including:
- Sulfonamides
- Sulfones
- Thiosulfonates
These compounds are vital in synthesizing pharmaceuticals and agrochemicals.
Compound Type | Applications |
---|---|
Sulfonamides | Antibiotics, anti-inflammatory drugs |
Sulfones | Dyes, polymers |
Thiosulfonates | Intermediates in organic synthesis |
Biological Research
In biological studies, this compound acts as a reagent for biochemical assays. Its role includes:
- Investigating enzyme-catalyzed reactions.
- Serving as a probe for studying sulfur-containing biomolecules.
Recent studies have demonstrated its potential in drug development, particularly in designing sulfonamide-based drugs that inhibit specific enzymes like carbonic anhydrase IX (CA IX), which is linked to cancer progression. The inhibition of CA IX has shown promising results in inducing apoptosis in cancer cell lines.
Medical Applications
Research indicates that derivatives of this compound exhibit significant biological activity:
- Anticancer Activity : Compounds derived from this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial effects against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.
Study Focus | Findings |
---|---|
Enzyme Inhibition | IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX |
Antibacterial Activity | Significant inhibition at 50 μg/mL concentration |
Industrial Applications
In the industrial sector, this compound is employed in the production of:
- Dyes and Pigments : Used as an intermediate in dye synthesis.
- Specialty Chemicals : Acts as a precursor for various chemical reactions leading to complex organic molecules.
Case Study 1: Anticancer Drug Development
A study explored the design and synthesis of benzenesulfonamide derivatives based on this compound. These compounds exhibited selective inhibition against CA IX, suggesting their potential as anticancer agents. The research highlighted that certain derivatives could induce apoptosis significantly more than control groups .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of compounds derived from this compound. The study reported that specific analogues showed considerable inhibition against bacterial growth and biofilm formation, indicating their potential utility in treating bacterial infections .
Q & A
Basic Research Questions
Q. How can sodium 4-bromobenzenesulfinate be synthesized in the laboratory?
Sodium this compound is synthesized via a two-step procedure. First, 4-bromobenzenesulfonyl chloride undergoes sulfite reduction in a refluxing water-DMSO mixture with sodium sulfite and sodium bicarbonate for 2 hours. The intermediate sodium salt is then reacted in situ with bromochloromethane (excess) and catalytic tetrabutylammonium bromide at 75°C for 8 hours, yielding the target compound with ~67% efficiency. This method avoids reliance on commercial sources, which are typically unavailable .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for halogen analysis) to confirm structural integrity.
- Melting point determination to compare with literature values (e.g., using Reaxys or SciFinder for cross-referencing).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline derivatives are obtained) to resolve ambiguities in stereochemistry or bonding .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a dry, sealed container away from oxidizing agents.
- Dispose of waste via approved chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design palladium-catalyzed desulfitative Heck reactions using this compound?
- Catalyst system : Use Pd(OAc)₂ or PdCl₂ with ligands like PPh₃.
- Oxidant requirement : Include Ag₂CO₃ or Cu(OAc)₂ to regenerate the Pd catalyst.
- Substrate tolerance : The reaction preserves aryl C-Br bonds, enabling downstream functionalization. Optimize solvent (DMF or toluene) and temperature (80–100°C) to balance yield and selectivity .
Q. How should contradictory data in catalytic efficiency studies be resolved?
- Methodology audit : Check for inconsistencies in reaction setup (e.g., oxygen/moisture sensitivity).
- Instrument calibration : Validate GC/HPLC precision and detector linearity.
- Replication : Repeat experiments with independent batches of catalyst and substrate.
- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .
Q. What mechanistic insights exist for the desulfitative coupling of this compound?
Proposed mechanisms involve:
- Oxidative addition : Pd(0) inserts into the S-O bond, forming a Pd-sulfinate intermediate.
- Desulfitation : SO₂ elimination generates a Pd-aryl species.
- Alkene insertion : The aryl-Pd complex couples with alkenes (e.g., styrene) to form substituted stilbenes.
- β-Hydride elimination : Final step releases the product and regenerates Pd(0). Isotopic labeling (D/H) and DFT studies can clarify rate-determining steps .
Q. How can reaction conditions be optimized to improve yields of this compound-derived products?
- Catalyst loading : Test 1–5 mol% Pd to minimize cost without sacrificing activity.
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Additives : Explore bases (K₂CO₃) or ionic liquids to stabilize intermediates.
- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles .
Q. Data Management & Reporting
Q. How should researchers verify the novelty of this compound derivatives?
- Database searches : Use SciFinder or Reaxys to cross-reference CAS numbers, spectral data, and synthetic routes.
- Crystallographic validation : Submit novel structures to the Cambridge Structural Database (CSD) or Crystallography Open Database (COD) for public access .
Q. What are best practices for reporting conflicting spectral or catalytic data?
Comparison with Similar Compounds
Substituent Effects on Reactivity
Sodium 4-bromobenzenesulfinate is compared to other aryl sulfinates based on substituent electronic properties:
Key Findings :
- Electron-donating groups (EDGs, e.g., tert-butyl) improve yields in arylations due to enhanced nucleophilicity of the sulfinate .
- Bromine’s electron-withdrawing nature reduces reactivity but enables chemoselective retention for downstream reactions .
Challenges :
- Sodium 4-fluorobenzenesulfinate requires custom synthesis, unlike bromo derivatives .
- This compound’s commercial availability varies by region, impacting accessibility .
Stability and Reaction Conditions
- Oxidative Stability : this compound requires oxidants (e.g., Cu(OAc)₂, O₂) in Pd-catalyzed reactions, increasing complexity compared to sulfonyl chlorides .
- Thermal Stability : Stable under reflux in polar solvents (e.g., anisole, dioxane) but degrades in acidic conditions .
Functional Group Tolerance
- Halogen Retention: Unlike non-halogenated sulfinates, this compound preserves the C–Br bond in couplings, enabling sequential Suzuki or Ullmann reactions .
- Heteroaromatic Compatibility : Less effective than pyridine-4-sulfinate in coupling with N-heterocycles due to bromine’s steric and electronic effects .
Research Findings and Case Studies
Chemoselective Arylation of Indoles
Deng and Luo (2012) demonstrated that sodium this compound selectively arylates N-methylindole at the C2 position in 78% yield using PdCl₂/DPEphos and O₂ . The bromine remained intact, enabling subsequent cross-coupling to install additional functionalities .
Heck-Type Reactions
In a Pd(OAc)₂/Cu(OAc)₂ system, this compound reacted with n-butyl acrylate to yield 78% of the halo-substituted cinnamate, outperforming 4-iodobenzenesulfinate (65% yield) .
Preparation Methods
Synthetic Routes for 4-Bromobenzenesulfonyl Chloride
The preparation of 4-bromobenzenesulfinate begins with synthesizing its sulfonyl chloride precursor. Two principal methods dominate industrial and laboratory settings:
Diazotization and Sulfonation of 4-Bromoaniline
This method, adapted from patent CN112759536A , involves diazotizing 4-bromoaniline to form a diazonium salt, which is subsequently converted to the sulfonyl chloride.
Reaction Steps:
-
Diazotization:
4-Bromoaniline+HCl+NaNO2→4-Bromobenzenediazonium chloride
Conducted at -5°C to 0°C, this step prevents premature decomposition of the diazonium salt . -
Diazonium Salt Stabilization:
The diazonium chloride reacts with sodium fluoroborate (NaBF₄) to form a stable diazonium tetrafluoroborate salt:
4-Bromobenzenediazonium chloride+NaBF4→4-Bromobenzenediazonium tetrafluoroborate+NaCl -
Sulfonation with Thionyl Chloride:
The diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of CuCl as a catalyst:
4-Bromobenzenediazonium tetrafluoroborate+SOCl2→4-Bromobenzenesulfonyl chloride+N2+BF3+HCl
This exothermic reaction requires strict temperature control (-5°C to 0°C) to optimize yield .
Key Data:
Sulfonic Acid Chlorination
An alternative route involves chlorinating 4-bromobenzenesulfonic acid using thionyl chloride:
4-Bromobenzenesulfonic acid+SOCl2→4-Bromobenzenesulfonyl chloride+HCl+SO2
This method, while straightforward, demands anhydrous conditions and reflux temperatures (70–80°C) .
Reduction of Sulfonyl Chloride to Sulfinate
The final step reduces 4-bromobenzenesulfonyl chloride to the sulfinate salt using sodium sulfite (Na₂SO₃):
4-Bromobenzenesulfonyl chloride+Na2SO3→This compound+Na2S2O3+NaCl
Optimized Conditions:
-
Solvent: Water or ethanol-water mixtures.
-
Temperature: 60–80°C under reflux.
-
Yield: 80–85% (estimated from analogous reductions).
Purification:
-
Extraction: Ethyl acetate removes organic impurities.
-
Crystallization: Cooling to -5°C precipitates the sulfinate, which is filtered and dried .
Comparative Analysis of Methods
The diazotization route offers superior yield and purity, making it preferable for large-scale production despite its multi-step nature. Conversely, sulfonic acid chlorination is less labor-intensive but suffers from lower efficiency .
Challenges and Mitigation Strategies
Diazonium Salt Instability
Diazonium salts are thermally unstable and may decompose explosively. Mitigation includes:
Byproduct Formation
Side products like sulfones (R-SO₂-R) arise during reduction. Strategies include:
-
Precise stoichiometric control of Na₂SO₃.
-
Gradual reagent addition to minimize exothermic side reactions.
Industrial Production Insights
Large-scale synthesis adopts continuous-flow reactors for diazotization and sulfonation steps, enhancing heat dissipation and yield consistency. A typical production line achieves 500–1,000 kg/month with 98% purity, catering to pharmaceutical demand .
Properties
IUPAC Name |
4-bromobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQHDHWTVMHRH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrO2S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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